2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate
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Overview
Description
2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate: is a chemical compound with the molecular formula C7H10FO7PS. It is a derivative of benzenesulfonic acid, characterized by the presence of a fluorine atom, a phosphonomethyl group, and a sulfonic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate typically involves the introduction of a phosphonomethyl group to a fluorobenzene derivative. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrated form of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfonic acid group.
Reduction: Reduction reactions may target the phosphonomethyl group, potentially converting it to a different functional group.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted benzene compounds .
Scientific Research Applications
Chemistry: In chemistry, 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving sulfonic acid and phosphonomethyl groups .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the phosphonomethyl group may interact with enzymes and other proteins. The fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Benzenesulfonic acid: Lacks the fluorine and phosphonomethyl groups, making it less reactive in certain reactions.
2-Fluorobenzenesulfonic acid: Similar structure but lacks the phosphonomethyl group.
5-(Phosphonomethyl)benzenesulfonic acid: Lacks the fluorine atom, which can affect its chemical properties.
Properties
CAS No. |
194041-55-9 |
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Molecular Formula |
C7H10FO7PS |
Molecular Weight |
288.19 g/mol |
IUPAC Name |
2-fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C7H8FO6PS.H2O/c8-6-2-1-5(4-15(9,10)11)3-7(6)16(12,13)14;/h1-3H,4H2,(H2,9,10,11)(H,12,13,14);1H2 |
InChI Key |
ZCHQFHBKKZFJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CP(=O)(O)O)S(=O)(=O)O)F.O |
Origin of Product |
United States |
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